molecular formula C14H20N2O4S B8318005 5-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}thiophene-2-carboxylic acid

5-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}thiophene-2-carboxylic acid

Cat. No.: B8318005
M. Wt: 312.39 g/mol
InChI Key: SMMPTNZBLUJCKG-UHFFFAOYSA-N
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Description

5-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}thiophene-2-carboxylic acid is a chemical compound that features a thiophene ring substituted with a piperazine moiety protected by a tert-butoxycarbonyl (Boc) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}thiophene-2-carboxylic acid typically involves the following steps:

    Formation of the Piperazine Derivative: The piperazine ring is first protected with a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions.

    Coupling with Thiophene: The protected piperazine is then coupled with a thiophene-2-carboxylic acid derivative under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of automated synthesis equipment and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The Boc-protected piperazine can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Thiophene-2-methanol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

5-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}thiophene-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a building block in the design of biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, particularly in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The Boc group provides protection during synthesis, which can be removed under acidic conditions to reveal the active piperazine moiety.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyrazine-2-carboxylic acid
  • 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)benzo[b]thiophene-2-carboxylic acid

Uniqueness

5-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}thiophene-2-carboxylic acid is unique due to the presence of both a thiophene ring and a Boc-protected piperazine moiety. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.

Properties

Molecular Formula

C14H20N2O4S

Molecular Weight

312.39 g/mol

IUPAC Name

5-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]thiophene-2-carboxylic acid

InChI

InChI=1S/C14H20N2O4S/c1-14(2,3)20-13(19)16-8-6-15(7-9-16)11-5-4-10(21-11)12(17)18/h4-5H,6-9H2,1-3H3,(H,17,18)

InChI Key

SMMPTNZBLUJCKG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(S2)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of tert-butyl 4-(5-formylthien-2-yl)piperazine-1-carboxylate (2.5 1 g, 8.50 mmol) in ethanol (85 ml) was added in one portion to a solution of silver (I) nitrate (10.0 g, 58.8 mmol) and sodium hydroxide (4.83 g, 120.6 mmol) in water (85 ml). This mixture was stirred and heated at 65° C. for 22 h. The mixture was cooled by the addition of ice and then filtered to remove silver salts. The filtrate was carefully evaporated to remove the ethanol and the resulting aqueous solution was filtered again through a glass-fibre pad to remove tarry material. The filtrate was then diluted with water to a total volume of 400 ml and then acidified to pH 5 with acetic acid. The precipitate was filtered off, washed with water and then dried in a vacuum oven at 45° C. overnight to give 5-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]thiophene-2-carboxylic acid (1.88 g, 71%).
Quantity
1 g
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4.83 g
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85 mL
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85 mL
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10 g
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Synthesis routes and methods II

Procedure details

To a 50 ml round bottomed flask with a stirring bar was added n-butyl 5-(4-(1,1-dimethylethoxycarbonyl)-piperazin-1-yl)-thiophene-2-carboxylate (490 mg, 1.33 mmol) and 4.2 mL of a 2.5M NaOH solution in 3:1 MeOH/H2O. THF (2 mL) was added to keep the reaction homogeneous. The reaction was stirred at room temperature and followed by HPLC. After 2 days, the reaction was concentrated in vacuo, acidified with 10% citric acid and extracted with EtOAc (3×). The combined organics were washed with water (1×), brine (1×), dried (Na2SO4), filtered, and the solvents removed in vacuo. The product was azeotroped with benzene (3×) and dried in vacuo over 2 days to yield 5-(4-(1,1-dimethylethoxycarbonyl)-piperazin-1-yl)-thiophene-2-carboxylic acid as a dark green solid.
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